1,4-Thioxane-1,1-dioxide
Overview
Mechanism of Action
Target of Action
It’s known that the compound can react with various biological targets due to its chemical structure .
Mode of Action
It’s known that the sulfur atom in 1,4-oxathiane can undergo reactions as other substituted sulfides can . It can be oxidized to a sulfoxide with calcium hypochlorite or sodium periodate, or continue to a sulfone . It can also react with ammonia to form diimines .
Biochemical Pathways
It’s known that the compound can participate in various chemical transformations due to its unique structure .
Pharmacokinetics
Its physical and chemical properties such as molecular weight (13617), density (1283), melting point (131-133 °C), boiling point (22045°C), and vapor pressure (0000178mmHg at 25°C) suggest that it may have certain bioavailability .
Result of Action
It’s known that the compound is valued for a breadth of bioactivities and is known to be used in commercial fungicides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,4-Oxathiane, 4,4-dioxide. For instance, its reactivity can be influenced by the presence of bases . Also, safety data suggests that it should be handled in an inert atmosphere and at room temperature .
Preparation Methods
1,4-Thioxane-1,1-dioxide can be synthesized through several methods. One common synthetic route involves the oxidation of 1,4-oxathiane using oxidizing agents such as hydrogen peroxide or peracids . Another method involves the reaction of ethylene glycol or ethylene oxide with hydrogen sulfide, followed by oxidation . Industrial production methods typically involve similar processes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
1,4-Thioxane-1,1-dioxide undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form thiols or other sulfur-containing compounds under specific conditions.
Substitution: The compound can undergo substitution reactions, where the sulfur atom is replaced by other functional groups.
Halogenation: The compound can react with halogens such as chlorine, bromine, or iodine to form halogenated derivatives.
Scientific Research Applications
1,4-Thioxane-1,1-dioxide has several scientific research applications:
Comparison with Similar Compounds
1,4-Thioxane-1,1-dioxide can be compared with other similar compounds such as:
Properties
IUPAC Name |
1,4-oxathiane 4,4-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3S/c5-8(6)3-1-7-2-4-8/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRUZECKUVNAPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059352 | |
Record name | 1,4-Oxathiane, 4,4-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107-61-9 | |
Record name | 1,4-Oxathiane, 4,4-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Oxathiane sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thioxane sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39595 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Oxathiane, 4,4-dioxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Oxathiane, 4,4-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-oxathiane 4,4-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.189 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-Oxathiane sulfone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE8GT96GQ7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical conformation of 1,4-oxathiane, 4,4-dioxide derivatives in their crystal structure?
A1: X-ray crystallography studies revealed that 2,6-dimethoxy-1,4-oxathiane 4,4-dioxide adopts a chair conformation in its crystal structure. []
Q2: How do substituents influence the conformation of 1,4-oxathiane, 4,4-dioxide?
A2: In the case of 2,6-dimethoxy-1,4-oxathiane 4,4-dioxide, the two methoxy (-OCH3) substituents are positioned trans to each other. [] While this specific example highlights the trans configuration, further research is needed to understand the general influence of different substituents on the conformation.
Q3: What spectroscopic techniques can differentiate between sulfolenes and sultines?
A3: ¹⁷O Nuclear Magnetic Resonance (NMR) spectroscopy serves as a valuable tool to distinguish between sulfolenes (2,5-dihydrothiophene-1,1-dioxides) and sultines (3,6-dihydro-1,2-oxathiin-2-oxides), which are products of hetero-Diels-Alder reactions and cheletropic addition reactions involving 1,3-dienes and sulfur dioxide. [] This differentiation stems from the distinct ¹⁷O NMR shifts exhibited by these compounds.
Q4: Can you provide an example of a synthesis route for a 1,4-oxathiane, 4,4-dioxide derivative?
A4: One example involves the ozonolysis of sulfolene 3 (derived from (E)-1-methoxybutadiene and sulfur dioxide) in sulfur dioxide. Following treatment with ethanol, this reaction yielded three diastereomeric 2,6-diethoxy-3-methoxy-1,4-oxathiane 4,4-dioxide products. []
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